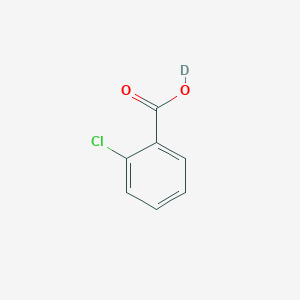

2-Chlorobenzoic Acid-d1

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques Employing 2 Chlorobenzoic Acid D1

Mass Spectrometry (MS) Applications

In the realm of mass spectrometry, 2-Chlorobenzoic Acid-d1 is a critical component for enhancing the accuracy and reliability of quantitative analyses. Its primary role is as an internal standard, a compound added in a known amount to samples to correct for variations during analysis.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound is an ideal candidate for IDMS when quantifying its non-deuterated counterpart, 2-chlorobenzoic acid. The principle of IDMS is based on measuring the ratio of the isotopically labeled standard to the native analyte. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, thus maintaining an accurate ratio.

The precision of IDMS is demonstrated in the following hypothetical analysis of 2-chlorobenzoic acid in an environmental water sample.

Table 1: Illustrative IDMS Data for the Quantification of 2-Chlorobenzoic Acid

| Parameter | Sample 1 | Sample 2 | Sample 3 |

| Concentration of this compound (spiked) | 50.0 ng/mL | 50.0 ng/mL | 50.0 ng/mL |

| Peak Area of 2-Chlorobenzoic Acid (native) | 125,680 | 188,520 | 94,260 |

| Peak Area of this compound (internal standard) | 150,200 | 149,800 | 151,100 |

| Peak Area Ratio (Native/Internal Standard) | 0.8367 | 1.2585 | 0.6238 |

| Calculated Concentration of 2-Chlorobenzoic Acid | 41.8 ng/mL | 62.9 ng/mL | 31.2 ng/mL |

Utility as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is frequently employed as an internal standard in both GC-MS and LC-MS methods for the analysis of chlorobenzoic acids and other related organic pollutants in various matrices such as soil, water, and biological samples. In GC-MS, the deuterated standard co-elutes with the native analyte, and its distinct mass-to-charge ratio allows for separate detection and quantification. Similarly, in LC-MS, it helps to correct for variations in injection volume, and ionization efficiency.

Compensation for Matrix Effects and Instrumental Variability in Analytical Methods

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. Because this compound has almost identical chromatographic retention time and ionization behavior to the non-labeled compound, it experiences similar matrix effects. By using the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate quantification. cernobioscience.com Furthermore, instrumental variability, such as fluctuations in the detector response over time, can also be corrected for by the use of a stable isotope-labeled internal standard.

Contribution to Analytical Method Validation and Accuracy Enhancement

The use of this compound is integral to the validation of analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters such as accuracy, precision, and linearity are assessed. By spiking known concentrations of the native analyte and the deuterated internal standard into blank matrices, the recovery and reproducibility of the method can be accurately determined. The internal standard helps to ensure that the method provides reliable results across different batches and over extended periods.

Table 2: Representative Data for Method Validation using this compound

| Validation Parameter | Specification | Result with Internal Standard | Result without Internal Standard |

| Accuracy (Recovery %) | 80-120% | 98.5% | 75.2% |

| Precision (RSD %) | < 15% | 4.2% | 18.5% |

| Linearity (r²) | > 0.99 | 0.998 | 0.985 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

In NMR spectroscopy, the deuterium (B1214612) nucleus (²H) provides a unique probe for studying molecular structure and dynamics. This compound, with its specific deuterium label, can be utilized in specialized NMR experiments.

Deuterium NMR (²H NMR) for Positional Isotopic Labeling Analysis

Deuterium NMR (²H NMR) spectroscopy is a powerful technique for determining the position and extent of isotopic labeling in a molecule. wikipedia.org For this compound, the ²H NMR spectrum would exhibit a signal at a chemical shift corresponding to the position of the deuterium atom on the aromatic ring. The chemical shift in ²H NMR is analogous to that in proton (¹H) NMR, allowing for the precise identification of the labeled site. nih.gov

The analysis of the ²H NMR spectrum can confirm the isotopic purity of this compound and ensure that the deuterium label has not undergone any unexpected migration or exchange reactions. This is crucial for its application as an internal standard in mass spectrometry, where the integrity of the isotopic label is paramount.

Table 3: Predicted ²H NMR and Corresponding ¹H NMR Chemical Shifts for 2-Chlorobenzoic Acid

| Nucleus | Position on Benzene (B151609) Ring | Expected Chemical Shift (ppm) |

| ¹H | H3 | ~7.3 |

| ¹H | H4 | ~7.5 |

| ¹H | H5 | ~7.4 |

| ¹H | H6 | ~8.1 |

| ²H (in this compound) | D at a specific ring position | Similar to the corresponding ¹H shift |

This ability to pinpoint the location of the deuterium atom is essential for researchers synthesizing and verifying the structure of isotopically labeled compounds for use in a wide range of scientific studies.

Proton NMR (¹H NMR) in Deuterated Solvents and for Isotopic Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. When analyzing a selectively deuterated compound like this compound, ¹H NMR serves a dual purpose: confirming the position of deuterium incorporation and assessing the isotopic purity of the sample.

In a standard ¹H NMR spectrum of unlabeled 2-chlorobenzoic acid, signals corresponding to the four protons on the aromatic ring and the acidic proton of the carboxylic acid group are observed. rsc.org Upon deuteration at a specific position on the aromatic ring, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly reduced in intensity. This absence of a signal provides direct evidence of successful deuterium substitution at the intended site.

Furthermore, ¹H NMR is a primary method for quantifying the isotopic purity, or the percentage of molecules in a sample that contain the deuterium label. By comparing the integration of the remaining proton signals to the integration of the residual signal at the deuterated position, one can calculate the deuterium incorporation percentage. For a highly pure sample of this compound, the signal for the proton at the deuterated position would be nearly absent. The presence of a small signal indicates the amount of unlabeled 2-chlorobenzoic acid remaining in the sample. rsc.org High-resolution NMR, in conjunction with mass spectrometry, offers a comprehensive strategy for evaluating the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Table 1: Hypothetical ¹H NMR Data for 2-Chlorobenzoic Acid and 2-Chlorobenzoic Acid-d6

| Proton Position | 2-Chlorobenzoic Acid Chemical Shift (ppm, hypothetical) | 2-Chlorobenzoic Acid-d6 Chemical Shift (ppm, hypothetical) | Multiplicity | Integration (Protio) | Integration (Deuterated) |

| H3 | 7.81 | 7.81 | Doublet | 1H | 1H |

| H4 | 7.45 | 7.45 | Triplet | 1H | 1H |

| H5 | 7.55 | 7.55 | Triplet | 1H | 1H |

| H6 | 7.39 | 7.39 | Doublet | 1H | 1H |

| COOH | 13.4 | 13.4 | Singlet (broad) | 1H | 1H |

Note: In a real sample of this compound, only one of the H3-H6 signals would be absent, depending on the position of deuteration.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation of Labeled Compounds

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. While ¹³C NMR spectra are typically proton-decoupled to simplify the signals to single lines for each unique carbon, the presence of a deuterium atom can still influence the spectrum in subtle but informative ways. This makes ¹³C NMR a valuable tool for confirming the structural integrity and the precise location of the label in compounds like this compound.

The primary effect of substituting a proton with a deuteron (B1233211) on a ¹³C NMR spectrum is the change in the signal of the directly attached carbon. Due to the spin of the deuterium nucleus (I=1), the carbon signal splits into a multiplet, typically a 1:1:1 triplet, because of one-bond carbon-deuterium (¹³C-¹D) coupling. Additionally, an "isotope shift" can occur, where the chemical shift of the deuterated carbon moves slightly, usually upfield (to a lower ppm value), compared to its protonated counterpart. docbrown.info These effects provide unambiguous confirmation of the site of deuteration. Minor, two-bond isotope shifts may also be observed on adjacent carbon atoms.

For 2-chlorobenzoic acid, there are seven distinct carbon signals. The introduction of a single deuterium atom on the aromatic ring would cause the signal of the attached carbon to change from a singlet to a triplet and shift slightly, confirming the label's position.

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Chlorobenzoic Acid and Expected Changes for this compound

| Carbon Position | 2-Chlorobenzoic Acid Chemical Shift (ppm) rsc.org | Expected Effect in this compound (if deuterated at C6) |

| C1 (C-COOH) | 128.46 | Minor two-bond isotope shift possible |

| C2 (C-Cl) | 133.65 | Minor two-bond isotope shift possible |

| C3 | 134.83 | No significant change |

| C4 | 126.75 | No significant change |

| C5 | 132.54 | Minor two-bond isotope shift possible |

| C6 | 131.56 | Signal splits into a 1:1:1 triplet; slight upfield isotope shift |

| C7 (COOH) | 171.09 | No significant change |

Broader Context in Protein NMR for Structural and Dynamic Analysis Utilizing Deuterated Amino Acid Residues

While this compound itself is not an amino acid, its use as a labeled compound illustrates principles that are critically important in the field of biomolecular NMR, particularly for studying large proteins. As the size of proteins increases, their ¹H NMR spectra become exceedingly complex and crowded due to the sheer number of protons, leading to severe signal overlap. This complexity hinders detailed structural and dynamic analysis. cambridge.org

Deuteration is a cornerstone strategy to overcome this challenge. nih.govrsc.org By growing proteins in media containing deuterated water (D₂O) and/or deuterated amino acids, the majority of the protons in the protein can be replaced with deuterium. nih.govresearchgate.net This has several profound benefits:

Spectral Simplification: Since deuterium is largely "invisible" in ¹H NMR, replacing protons with deuterons dramatically simplifies the spectrum, reducing the number of signals and minimizing overlap. cambridge.org

Reduced Relaxation: Protons are a major source of dipolar relaxation, which leads to broad spectral lines in large molecules. Replacing them with deuterium, which has a smaller magnetic moment, slows down this relaxation process, resulting in sharper NMR signals and improved spectral resolution.

Access to Advanced Experiments: High levels of deuteration are essential for sophisticated NMR experiments like TROSY (Transverse Relaxation-Optimized Spectroscopy), which are designed to study very large proteins and protein complexes (hundreds of kDa in size).

Site-selective deuteration, where only specific amino acid types or specific positions within an amino acid are deuterated, is also a powerful technique. nih.gov This allows researchers to selectively "turn off" signals from certain parts of the protein to simplify spectra or to highlight specific regions of interest for detailed study. nih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to changes in mass, making them ideal for identifying the presence and location of isotopic labels.

Identification of Deuterium-Specific Vibrational Modes

The frequency of a molecular vibration is primarily determined by the bond strength and the masses of the atoms involved. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass.

Consequently, a carbon-deuterium (C-D) stretching vibration occurs at a significantly lower frequency than the corresponding carbon-hydrogen (C-H) stretching vibration. The theoretical frequency ratio (νC-H / νC-D) is approximately √2, or ~1.41. In practice, this ratio is typically observed in the range of 1.35-1.41. libretexts.org

For 2-chlorobenzoic acid, the aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Upon deuteration, the corresponding C-D stretching mode is expected to appear in the region of 2300-2200 cm⁻¹. This new, strong band in the IR or Raman spectrum is a clear and unambiguous indicator of deuterium incorporation. Similarly, C-D bending vibrations will appear at lower frequencies compared to their C-H counterparts.

Comparative Spectroscopic Analysis of Protio and Deuterated Analogs

A direct comparison of the vibrational spectra of 2-chlorobenzoic acid and its deuterated analog, this compound, reveals distinct differences that confirm isotopic substitution. The most prominent change is the disappearance or significant attenuation of a C-H stretching band in the ~3000 cm⁻¹ region and the concurrent appearance of a new C-D stretching band around 2250 cm⁻¹. aip.orgresearchgate.net

This comparative approach is powerful because many other vibrations of the molecule, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-Cl stretch, and the aromatic ring skeletal vibrations, are only slightly affected by the deuteration. ias.ac.in This allows the C-D specific modes to be easily identified against a relatively unchanged spectral background. Both IR and Raman spectroscopy can be used for this analysis, often providing complementary information based on the selection rules for each technique. aip.orgresearchgate.net

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for Protio vs. Deuterated Aromatic Compounds (Illustrative)

| Vibrational Mode | Typical Frequency in Protio Compound (cm⁻¹) | Expected Frequency in Deuterated Analog (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | Absent or reduced | IR, Raman |

| Aromatic C-D Stretch | N/A | 2300 - 2200 | IR, Raman |

| C=O Stretch | ~1700 | ~1700 (minor shift) | IR, Raman |

| Aromatic C-H Bend | 1200 - 1000 | Absent or reduced | IR, Raman |

| Aromatic C-D Bend | 900 - 700 | Present | IR, Raman |

Applications of 2 Chlorobenzoic Acid D1 in Mechanistic and Theoretical Chemical Studies

Kinetic Isotope Effect (KIE) Investigations

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The KIE is a sensitive probe of the transition state of a reaction and can provide crucial information about bond-breaking and bond-forming steps.

Elucidation of Reaction Pathways and Rate-Determining Steps

The replacement of a hydrogen atom with a deuterium (B1214612) atom in 2-Chlorobenzoic Acid can lead to a measurable change in the reaction rate, particularly if the C-H bond is broken or formed in the rate-determining step of the reaction. This primary kinetic isotope effect (kH/kD) is a direct consequence of the difference in zero-point vibrational energies between the C-H and C-D bonds.

While specific studies detailing the KIE for 2-Chlorobenzoic Acid-d1 are not abundant in publicly accessible literature, the principles can be illustrated with data from analogous systems. For instance, in the microbial degradation of aromatic compounds, the initial hydroxylation of the aromatic ring is often the rate-determining step. If this step involves the cleavage of a C-H bond, a significant KIE is expected.

Table 1: Hypothetical Kinetic Isotope Effects in the Microbial Degradation of 2-Chlorobenzoic Acid

| Reaction Step | Proposed Mechanism | Expected kH/kD | Implication for Rate-Determining Step |

| Initial Dioxygenation | Cleavage of C-H bond on the aromatic ring | > 1 (typically 2-8) | C-H bond cleavage is part of the rate-determining step. |

| Decarboxylation | No C-H bond cleavage at the labeled position | ~ 1 | Decarboxylation is not the rate-determining step. |

| Dehalogenation | No C-H bond cleavage at the labeled position | ~ 1 | Dehalogenation is not the rate-determining step. |

Study of Atom Tunneling Phenomena in Chemical Transformations

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This effect is particularly significant for light particles like hydrogen and its isotopes. The probability of tunneling is highly dependent on the mass of the particle, with lighter particles tunneling more readily.

The study of deuterated compounds like this compound can provide evidence for hydrogen tunneling. If a reaction exhibits an unusually large KIE (significantly greater than the semi-classical limit of around 7-8 at room temperature), it may be indicative of tunneling.

Research on the O-deuterated isotopologue of benzoic acid (E-d1-1a) has demonstrated D-tunneling. uni-giessen.de Even at extremely low temperatures (11 K in an argon matrix), the deuterated compound converts back to its more stable form with a half-life of about 12 minutes, a process driven by deuterium tunneling. uni-giessen.de While this is not a direct study on this compound, it highlights the potential for using this deuterated compound to investigate similar tunneling phenomena in reactions involving the cleavage of the O-D bond or C-D bonds on the aromatic ring.

Tracer Studies and Pathway Elucidation

Deuterium-labeled compounds are invaluable as tracers in chemical and biological systems. Because deuterium is a stable isotope and its presence can be detected by techniques such as mass spectrometry and NMR spectroscopy, this compound can be used to follow the fate of the molecule through complex reaction sequences.

Research into Metabolic Pathways Using Deuterium Labeling

The biodegradation of chlorinated aromatic compounds like 2-chlorobenzoic acid is a significant area of environmental research. Microorganisms have evolved specific enzymatic pathways to break down these pollutants. By introducing this compound into a microbial culture, researchers can trace the path of the deuterium label through the metabolic pathway.

For example, various bacterial strains, such as Pseudomonas and Burkholderia species, are known to degrade 2-chlorobenzoic acid. nih.govnih.gov The initial step often involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of catechols. Subsequent steps involve ring cleavage and further degradation. By analyzing the metabolic intermediates for the presence and position of the deuterium atom, the precise mechanism of these enzymatic reactions can be elucidated.

Table 2: Potential Application of this compound in Tracing Microbial Degradation Pathways

| Microbial Species | Proposed Degradation Pathway | Expected Labeled Intermediate | Analytical Technique |

| Pseudomonas sp. | Dioxygenation followed by ortho-cleavage | Deuterated catechol | GC-MS, LC-MS |

| Burkholderia sp. | Initial dehalogenation | Deuterated benzoic acid | NMR Spectroscopy |

This table outlines potential experimental approaches. Specific studies utilizing this compound are needed to confirm these pathways.

Environmental Fate and Degradation Pathway Studies

Understanding the environmental fate of pollutants is crucial for risk assessment and remediation strategies. Isotopic labeling provides a powerful tool to study the degradation and transformation of compounds like 2-chlorobenzoic acid in various environmental matrices such as soil and water.

By spiking a soil or water sample with this compound, researchers can monitor its disappearance over time and identify its degradation products. The deuterium label allows for the unambiguous identification of metabolites derived from the parent compound, even in complex environmental samples containing numerous other organic molecules. This approach can help to determine degradation rates, identify key degradation pathways (e.g., aerobic vs. anaerobic), and assess the potential for natural attenuation. Stable isotope ratio analysis is an increasingly used tool to detect, understand, and quantify the biodegradation of contaminants in groundwater. usgs.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental studies. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock calculations can be used to model the properties and reactivity of molecules, including isotopologues like this compound.

Theoretical calculations can be used to predict the vibrational frequencies of 2-Chlorobenzoic Acid and its deuterated counterpart. researchgate.net The differences in these frequencies are the basis for the kinetic isotope effect and can be used to theoretically predict KIE values for proposed reaction mechanisms. By comparing the calculated KIE with experimental data, researchers can gain confidence in their proposed transition state structures and reaction pathways.

Furthermore, computational models can be used to study the potential energy surface of a reaction involving this compound. This can help to identify the lowest energy reaction pathway and to understand the role of quantum mechanical effects, such as tunneling, in the reaction. DFT studies on the non-deuterated 2-chlorobenzoic acid have been performed to analyze its molecular structure and vibrational spectra, providing a foundation for future computational work on the deuterated species. researchgate.net

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 2-chlorobenzoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular structure and harmonic vibrational frequencies. researchgate.net These calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data. researchgate.net

The primary application of this compound in this context is for spectroscopic characterization, especially in vibrational spectroscopy (Infrared and Raman). The substitution of the carboxylic hydrogen with deuterium (a heavier isotope) significantly alters the vibrational frequencies of the functional group without changing the molecule's electronic properties. This isotopic shift is a predictable phenomenon based on the principles of the harmonic oscillator model.

Specifically, the O-H stretching vibration, typically observed in a broad band around 3000-3500 cm⁻¹, shifts to a lower frequency (around 2200-2600 cm⁻¹) for the O-D bond. Similarly, in-plane and out-of-plane bending modes involving this proton are also shifted to lower wavenumbers. This allows for unambiguous assignment of these specific vibrational modes in experimental spectra. researchgate.net By comparing the DFT-calculated spectra of both the deuterated and non-deuterated forms with experimental results, a more precise and reliable assignment of the entire vibrational spectrum can be achieved. researchgate.netnih.gov

| Vibrational Mode | Calculated Frequency (B3LYP) for O-H form (cm⁻¹) | Experimental Frequency (IR) for O-H form (cm⁻¹) | Expected Approximate Frequency for O-D form (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3588 | 3570 | ~2650 |

| C=O Stretch | 1751 | 1760 | ~1745 |

| O-H In-plane bend | 1378 | 1375 | ~1020 |

| O-H Out-of-plane bend | 675 | 680 | ~480 |

Note: Data for the O-H form are based on studies of 2-chlorobenzoic acid. researchgate.net The expected frequencies for the O-D form are estimated based on the reduced mass effect.

Ab Initio Methods for Quantum Chemical Analysis of Deuterated Systems

Ab initio quantum chemistry methods, such as the Hartree-Fock (HF) method, provide a foundational approach to solving the Schrödinger equation without relying on empirical parameters. wikipedia.org These methods have been used to calculate the molecular structure and vibrational spectra of 2-chlorobenzoic acid, often in comparison with DFT results. researchgate.netnih.gov The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, providing a valuable, albeit less accurate, alternative to DFT for understanding molecular properties. wikipedia.org

For deuterated systems like this compound, ab initio calculations are performed in the same manner as for the non-deuterated analogue, with the only change being the mass of the deuterium nucleus in the vibrational analysis. These calculations allow for a theoretical prediction of the kinetic isotope effect (KIE), where reaction rates or equilibria can differ due to isotopic substitution. While the electronic structure is virtually identical between the H and D isotopologues, the zero-point vibrational energy (ZPVE) is lower for the deuterated compound. Ab initio methods can precisely calculate this difference in ZPVE, which is crucial for interpreting mechanistic studies where bond breaking involving the acidic proton is the rate-determining step.

Born-Oppenheimer Molecular Dynamics Simulations for Understanding Hydrogen Bonding and Vibrational Behavior

Born-Oppenheimer Molecular Dynamics (BOMD) is a simulation technique that combines classical mechanics for nuclear motion with quantum mechanical calculations for the electronic energy and forces at each step. gatech.eduaps.org This approach allows for the study of the dynamic evolution of molecular systems, including complex phenomena like hydrogen bonding and vibrational energy transfer. researchgate.net

For this compound, BOMD simulations are particularly insightful for understanding the dynamics of the strong hydrogen bonds that form carboxylic acid dimers in non-polar solvents or the solid state. By simulating the motion of the atoms over time, researchers can observe the stretching, bending, and breaking of the O-D···O hydrogen bond and compare its dynamics to the O-H···O bond in the non-deuterated species. These simulations can reveal differences in the stability, lifetime, and vibrational signatures of hydrogen versus deuterium bonds, providing a molecular-level explanation for experimentally observed isotopic effects. The heavier mass of deuterium can lead to a shorter and stronger hydrogen bond, affecting the structural and energetic properties of the dimer.

Prediction of Electronic and Substituent Effects on Chemical Reactivity

The chemical reactivity of 2-chlorobenzoic acid is primarily influenced by the electronic effects of the chlorine substituent on the aromatic ring. The deuterium atom in the carboxyl group has a negligible effect on the electronic structure and acidity. The chlorine atom exerts two main electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. libretexts.orglibretexts.org

For halogens, the inductive effect dominates, leading to a net withdrawal of electron density from the benzene (B151609) ring. libretexts.org This has a significant impact on the acidity of the carboxylic group. Theoretical studies using DFT can quantify this effect by calculating the gas-phase acidity or by correlating various computed parameters with experimental pKa values. nih.govsemanticscholar.org The electron-withdrawing nature of the chlorine atom stabilizes the negative charge on the carboxylate anion (2-chlorobenzoate) formed upon deprotonation. acs.orgnih.gov This stabilization makes the proton easier to remove, thus increasing the acidity of 2-chlorobenzoic acid (pKa ≈ 2.92) compared to unsubstituted benzoic acid (pKa ≈ 4.2).

Computational methods can model this by calculating the energies of the acid and its conjugate base, with the energy difference being related to the acidity. nih.govunamur.be Furthermore, analysis of atomic charges, such as those from Natural Population Analysis (NPA), can show the polarization of the O-H (or O-D) bond and the delocalization of the negative charge in the anion, providing a detailed electronic rationale for the observed reactivity. semanticscholar.org

| Compound | Experimental pKa | Dominant Electronic Effect of Substituent | Effect on Conjugate Base |

|---|---|---|---|

| Benzoic Acid | 4.20 | None (Reference) | Baseline stability |

| 2-Chlorobenzoic Acid | 2.92 | Inductive withdrawal (-I) > Resonance donation (+R) | Anion stabilized |

| This compound | ~2.92 | Inductive withdrawal (-I) > Resonance donation (+R) | Anion stabilized (negligible isotope effect on pKa) |

Emerging Research Directions and Methodological Advancements for Deuterated Aromatic Carboxylic Acids

Development of Novel Deuteration Reagents and Catalytic Systems

The efficient and selective introduction of deuterium (B1214612) into aromatic carboxylic acids hinges on the development of sophisticated deuteration reagents and catalytic systems. Historically, methods often required harsh conditions or exhibited limited functional group tolerance. However, recent advancements have ushered in an era of milder, more precise, and versatile deuteration strategies.

Transition metal catalysis has emerged as a particularly fruitful area. Iridium-based catalysts, for instance, have shown remarkable efficacy in directed ortho-deuteration of benzoic acids. The mechanism often involves the coordination of the carboxylate group to the iridium center, which then facilitates the activation of the adjacent C-H bond and subsequent hydrogen-deuterium (H/D) exchange with a deuterium source like deuterium oxide (D₂O). Iridium(I) N-heterocyclic carbene/phosphine complexes are a notable example of catalysts that operate under mild and neutral conditions, offering high levels of deuterium incorporation across a range of benzoic acid derivatives.

Rhodium catalysts also play a significant role in the deuteration of aromatic carboxylic acids. Similar to iridium, rhodium complexes can facilitate regioselective H/D exchange, often directed by the carboxylic acid group. Mechanistic studies suggest that these reactions can proceed through the formation of a metallacycle intermediate, which enables the selective activation of a specific C-H bond.

Palladium-catalyzed reactions have also been extensively explored. For example, NaBD₄-activated palladium on carbon (Pd/C) has been utilized for H/D exchange in aminobenzoic acids. These methods often leverage the synergistic effects of the metal catalyst and the deuterated reagent to achieve high levels of deuterium incorporation.

Beyond transition metals, photoredox catalysis has surfaced as a powerful and green alternative for deuteration. This approach utilizes light-absorbing catalysts that, upon excitation, can initiate radical-based transformations. For instance, synergistic photoredox and hydrogen atom transfer (HAT) catalysis has been successfully employed for the decarboxylative deuteration of aliphatic carboxylic acids, and research is ongoing to extend these mild methods to their aromatic counterparts.

The development of novel deuterating agents is another key aspect of this research direction. While D₂O remains a common and cost-effective deuterium source, other reagents are being explored to enhance reactivity and selectivity. These advancements in catalytic systems and reagents are continuously expanding the toolkit available to chemists for the precise and efficient synthesis of deuterated aromatic carboxylic acids.

Table 1: Overview of Catalytic Systems for the Deuteration of Aromatic Carboxylic Acids

| Catalytic System | Catalyst Example | Directing Group | Deuterium Source | Key Advantages |

|---|---|---|---|---|

| Iridium Catalysis | Iridium(I) N-heterocyclic carbene/phosphine complex | Carboxylic Acid | D₂O | Mild conditions, high ortho-selectivity |

| Rhodium Catalysis | Rhodium complexes | Carboxylic Acid | D₂O | Regioselective H/D exchange |

| Palladium Catalysis | NaBD₄-activated Pd/C | Amino group | NaBD₄/D₂O | Synergistic catalysis, high incorporation |

| Photoredox Catalysis | Organic dyes, Iridium complexes | Not always required | D₂O | Mild, green chemistry approach |

Integration of Deuteration in Advanced Chemical Synthesis Methodologies

The true utility of novel deuteration methods is realized when they are seamlessly integrated into complex, multi-step synthetic sequences. The ability to introduce deuterium at a specific stage of a synthesis allows for the creation of strategically labeled molecules that would be difficult or impossible to prepare otherwise. Deuterated aromatic carboxylic acids often serve as key building blocks in these advanced synthetic endeavors.

One prominent application is in the synthesis of deuterated pharmaceuticals and agrochemicals. By incorporating a deuterated aromatic carboxylic acid intermediate, chemists can produce active pharmaceutical ingredients (APIs) with modified metabolic profiles. The stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. For example, a multi-step synthesis might involve the initial deuteration of a commercially available chlorobenzoic acid, followed by a series of cross-coupling and functional group transformations to build the final complex drug molecule.

The synthesis of deuterated fine chemicals and materials is another area where the integration of deuteration is crucial. For instance, deuterated monomers, including those derived from aromatic carboxylic acids, are essential for the synthesis of deuterated polymers. These polymers are invaluable tools in materials science, particularly for neutron scattering studies, which can elucidate the structure and dynamics of polymer chains. The synthesis of such polymers relies on the initial preparation of high-purity deuterated monomers, which is often a multi-step process in itself.

Furthermore, deuterated aromatic carboxylic acids can be employed as precursors in the synthesis of complex natural products and their analogs. The deuterium label can serve as a spectroscopic probe to follow the course of a reaction or to aid in the structural elucidation of complex molecules by nuclear magnetic resonance (NMR) spectroscopy. The strategic placement of deuterium can also be used to investigate biosynthetic pathways.

The successful integration of deuteration into these advanced methodologies requires careful planning and consideration of the compatibility of the deuteration step with other reactions in the synthetic sequence. The development of robust and chemoselective deuteration methods is therefore paramount to their widespread adoption in complex chemical synthesis.

Expanding the Scope of Deuterium Labeling to Complex Molecular Architectures

A major thrust in modern deuteration chemistry is the ability to introduce deuterium into complex molecular architectures, particularly in the later stages of a synthesis. This "late-stage functionalization" approach is highly desirable as it allows for the diversification of complex molecules without the need to re-synthesize them from simple deuterated starting materials. This is especially important in drug discovery, where a lead compound can be quickly modified to assess the impact of deuteration on its biological activity.

The late-stage deuteration of bioactive molecules containing aromatic carboxylic acid moieties is a prime example of this expanding scope. Many pharmaceuticals and natural products possess this structural feature, and the ability to selectively introduce deuterium into the aromatic ring or other parts of the molecule can provide valuable structure-activity relationship (SAR) data. The catalytic methods described in section 5.1, particularly those employing iridium and rhodium, are well-suited for this purpose due to their high selectivity and functional group tolerance. For instance, a complex drug molecule containing a benzoic acid unit can be subjected to directed ortho-deuteration to probe the role of that specific position in receptor binding or metabolism.

Beyond pharmaceuticals, the scope of deuterium labeling is expanding to other complex molecular architectures. As mentioned previously, the synthesis of deuterated polymers from deuterated aromatic carboxylic acid monomers is a growing field. These polymers have applications in advanced materials, such as in organic electronics and as components of specialized analytical columns. The precise control over the location of deuterium in the polymer backbone or side chains can significantly influence the material's properties.

The synthesis of deuterated agrochemicals is another area of active research. By analogy with pharmaceuticals, the introduction of deuterium can enhance the metabolic stability of pesticides and herbicides, potentially leading to increased efficacy and reduced environmental impact. The development of synthetic routes that allow for the late-stage deuteration of complex agrochemical scaffolds containing aromatic carboxylic acid groups is a key objective.

The ability to label complex molecules with deuterium is not only important for modifying their properties but also for their use as analytical tools. For example, complex deuterated natural products can be used as internal standards for their quantification in biological matrices, where the complexity of the sample necessitates a standard that closely mimics the analyte's behavior.

The continued development of highly selective and robust deuteration methodologies will undoubtedly lead to the successful labeling of an even wider array of complex molecular architectures, opening up new avenues for research in chemistry, biology, and materials science.

Future Prospects in Enhancing Analytical Precision and Mechanistic Understanding

The unique properties of deuterated aromatic carboxylic acids position them as indispensable tools for enhancing analytical precision and deepening our understanding of chemical reaction mechanisms. The future prospects in these areas are vast and promising.

In the realm of analytical chemistry, the use of deuterated internal standards in mass spectrometry-based quantification is a well-established practice that continues to evolve. texilajournal.com A deuterated analog of an analyte, such as 2-Chlorobenzoic Acid-d1 for the analysis of 2-Chlorobenzoic Acid, is an ideal internal standard because it has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. texilajournal.com This co-elution and similar ionization response allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision in quantitative analyses. texilajournal.com As analytical instrumentation becomes more sensitive, the demand for high-purity, site-specifically deuterated internal standards will continue to grow, driving research into more efficient and selective deuteration methods.

Beyond their role as internal standards, deuterated aromatic carboxylic acids are crucial for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). nih.govwikipedia.orglibretexts.org The KIE is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom. wikipedia.orglibretexts.org By measuring the KIE, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. libretexts.org For example, by comparing the reaction rates of a benzoic acid and its specifically deuterated isotopologue, researchers can gain valuable insights into the mechanisms of electrophilic aromatic substitution, decarboxylation, and metal-catalyzed C-H activation reactions. nih.gov These studies are fundamental to the rational design of new catalysts and synthetic methodologies.

Furthermore, the precise placement of deuterium atoms in aromatic carboxylic acids can be used to probe the subtle effects of isotopic substitution on molecular properties, such as acidity. Studies have shown that deuteration can have a measurable effect on the pKa of carboxylic acids, providing a sensitive tool for investigating the interplay of electronic and vibrational effects in solution.

Looking ahead, the development of more sophisticated analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, will further enhance the utility of deuterated aromatic carboxylic acids. These techniques, in combination with increasingly precise deuteration methods, will enable researchers to tackle more complex analytical and mechanistic challenges, from tracing metabolic pathways in living organisms to unraveling the intricate details of enzymatic reactions. The continued synergy between synthetic innovation and analytical application will ensure that deuterated aromatic carboxylic acids remain at the forefront of chemical research for years to come.

Table 2: Applications of Deuterated Aromatic Carboxylic Acids in Enhancing Scientific Understanding

| Application Area | Specific Use | Principle |

|---|---|---|

| Analytical Chemistry | Internal Standard in Mass Spectrometry | Co-elution and similar ionization to analyte corrects for analytical variability. texilajournal.com |

| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) Studies | C-D bond is stronger than C-H bond, leading to a slower reaction rate if the bond is broken in the rate-determining step. nih.govwikipedia.orglibretexts.org |

| Physical Organic Chemistry | Probing Acidity (pKa) Effects | Isotopic substitution leads to subtle changes in vibrational energy levels, affecting acidity. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.